Zinc Picolinate
Overview
Description
Zinc picolinate is a zinc complex that has been studied for various applications, including its potential role in DNA binding, inhibition of topoisomerase I, and cytotoxic effects against certain cell lines. It is formed by the coordination of zinc ions with picolinic acid ligands, which can result in various geometries and coordination patterns depending on the specific ligands and conditions present during synthesis .
Synthesis Analysis
The synthesis of zinc picolinate complexes can be achieved through different methods, including sonochemical processes and reactions with different ligands. For instance, nanostructures of Zinc(II) coordination polymers have been synthesized sonochemically, which can serve as precursors for the preparation of zinc oxide nanoparticles . Monomeric chloro complexes of Zinc(II) with picolinic acid have been characterized, providing insights into the coordination chemistry of zinc picolinate . Additionally, the formation of zinc complexes with picolinic acid has been investigated potentiometrically, revealing the formation of various complexes such as ZnL+, ZnL2, and ZnL3- .
Molecular Structure Analysis
The molecular structure of zinc picolinate complexes can vary, with some exhibiting a distorted octahedral geometry, while others may have a tetrahedral or bipyramidal coordination pattern. Crystal structure analysis has shown that zinc picolinate can form a distorted octahedral complex with a trans-configuration of carbonyl oxygen atoms and planar picolinate ligands . Other studies have reported different spatial arrangements, including both trans and cis octahedral geometries . The coordination environment of zinc can include nitrogen, oxygen, sulfur, and chlorine atoms, depending on the specific ligands involved .
Chemical Reactions Analysis
Zinc picolinate complexes can participate in various chemical reactions, including interactions with DNA and inhibition of enzymes such as topoisomerase I. For example, a zinc complex with picolinic acid ligands has been shown to bind strongly with G-quadruplex DNA and inhibit topoisomerase I efficiently . The insulin-mimetic activity of zinc picolinate complexes has also been studied, with some complexes showing activity similar to that of zinc sulfate .
Physical and Chemical Properties Analysis
The physical and chemical properties of zinc picolinate complexes are influenced by their molecular structure and the nature of their ligands. Thermal analysis studies have shown that zinc picolinate complexes can lose water and organic ligands upon heating, ultimately yielding zinc oxide . The solubility, stability, and reactivity of these complexes can vary, affecting their potential applications in biological systems and materials science.
Scientific Research Applications
Zinc Absorption and Metabolism
Zinc Picolinate plays a crucial role in zinc absorption and metabolism in both humans and animals. The process involves the metabolism of tryptophan in the pancreas, producing picolinic acid, which then binds with zinc to facilitate its absorption in the intestine. This process is influenced by dietary components like tryptophan, pyridoxine, and competing cations, highlighting the interconnectedness of nutrients and the efficiency of zinc absorption (Evans, 2009).
Nanotechnology and Cancer Therapy
Research into Zinc Oxide nanoparticles, which share a chemical affinity with Zinc Picolinate, has demonstrated potential in biomedical applications, particularly in cancer therapy. These nanoparticles can selectively target tumor cells for destruction, offering a promising avenue for drug delivery systems and anticancer agents. The unique properties of Zinc Oxide nanoparticles, such as their ability to generate reactive oxygen species and induce cell death selectively in tumor cells, underscore their significance in therapeutic interventions (Rasmussen et al., 2010).
Zinc in Cancer Prevention and Therapy
Zinc is essential for numerous biological functions and has been investigated for its role in cancer prevention and therapy. Studies focusing on prostate, breast, and pancreatic cancers suggest that zinc may have preventative and therapeutic potential. The unique requirements of secretory tissues like the pancreas, prostate, and mammary glands for zinc suggest its critical role in the physiology and pathology of these organs (Hoang et al., 2016).
Zinc and Diabetes
Zinc supplementation has been shown to prevent or ameliorate diabetes in rodent models of Type 1 and Type 2 diabetes. The protective effects of zinc involve antioxidant mechanisms, highlighting its potential in managing diabetes through reducing oxidative stress and improving insulin function (Taylor, 2005).
Respiratory Health
Zinc plays a protective role for the airway epithelium against oxyradicals and other harmful agents, suggesting its importance in asthma and other inflammatory respiratory diseases. Its actions include functioning as an antioxidant, stabilizing cellular organelles, enhancing DNA synthesis, and promoting wound healing and anti-inflammatory effects (Truong-Tran et al., 2001).
Safety And Hazards
Future Directions
Zinc plays an important role in β-cell function, insulin action, glucose homeostasis and the pathogenesis of diabetes and its complications . Further randomized double-blinded placebo-controlled clinical trials conducted for an adequate duration are required to establish therapeutic safety in humans .
properties
IUPAC Name |
zinc;pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVUUBRKFZWXRN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170814 | |
Record name | Zinc picolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc Picolinate | |
CAS RN |
17949-65-4 | |
Record name | Zinc picolinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17949-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinc picolinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017949654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc picolinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zinc picolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc, bis(2-pyridinecarboxylato-κN1,κO2)-, (T-4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | picolinic acid zinc chelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC PICOLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO92O31SE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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